molecular formula C28H27N3O5 B5052658 3-(3,4-dimethoxyphenyl)-11-(4-methyl-3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one CAS No. 4357-50-0

3-(3,4-dimethoxyphenyl)-11-(4-methyl-3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B5052658
CAS No.: 4357-50-0
M. Wt: 485.5 g/mol
InChI Key: QOMGRRPMWDCDNA-UHFFFAOYSA-N
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Description

3-(3,4-dimethoxyphenyl)-11-(4-methyl-3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a dibenzo[b,e][1,4]diazepin-1-one derivative characterized by a fused bicyclic core with two aromatic rings and a seven-membered diazepine ring. The compound features a 3,4-dimethoxyphenyl group at position 3 and a 4-methyl-3-nitrophenyl group at position 11. These substituents confer distinct electronic and steric properties, influencing its chemical reactivity and biological interactions. The nitro group enhances electrophilicity, while the methoxy groups improve solubility and modulate receptor binding. This structural complexity positions the compound as a candidate for medicinal chemistry research, particularly in neurological and antimicrobial applications .

Properties

IUPAC Name

9-(3,4-dimethoxyphenyl)-6-(4-methyl-3-nitrophenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N3O5/c1-16-8-9-18(13-23(16)31(33)34)28-27-22(29-20-6-4-5-7-21(20)30-28)12-19(14-24(27)32)17-10-11-25(35-2)26(15-17)36-3/h4-11,13,15,19,28-30H,12,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOMGRRPMWDCDNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2C3=C(CC(CC3=O)C4=CC(=C(C=C4)OC)OC)NC5=CC=CC=C5N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00387505
Record name AC1MFBCL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00387505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

485.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4357-50-0
Record name AC1MFBCL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00387505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound 3-(3,4-dimethoxyphenyl)-11-(4-methyl-3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one , commonly referred to by its CAS number 4357-50-0, belongs to the class of dibenzo[b,e][1,4]diazepines. This compound has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on available research findings.

  • Molecular Formula : C28H27N3O5
  • Molecular Weight : 485.5 g/mol
  • CAS Number : 4357-50-0
  • Melting Point : Approximately 355.9°C
  • LogP : 4.9

Neuropharmacological Effects

Dibenzo[b,e][1,4]diazepines are known for their neuropharmacological activities:

  • They may exhibit anxiolytic and sedative effects similar to benzodiazepines but with potentially fewer side effects due to structural modifications.
  • The presence of methoxy and nitro groups could enhance binding affinity to GABA receptors or influence neurotransmitter systems.

The biological activity of dibenzo[b,e][1,4]diazepine derivatives is often attributed to their ability to interact with multiple biological targets:

  • GABA Receptors : Potential modulation of GABAergic transmission may account for anxiolytic properties.
  • Tyrosinase Activity : Some studies suggest that related compounds can influence melanogenesis through tyrosinase activation in melanocytes . This mechanism could be relevant for the treatment of skin disorders related to pigmentation.

Case Studies and Research Findings

  • Study on Melanogenesis :
    • A related compound (E)-4-(3,4-dimethoxyphenyl)but-3-en-1-ol was shown to enhance melanin synthesis in B16F10 melanoma cells by activating ERK and p38 pathways. Although this study does not directly involve the target compound, it highlights the potential for similar compounds to influence melanogenic pathways .
  • Antitumor Activity :
    • While specific studies on the target compound are scarce, other dibenzo[b,e][1,4]diazepine derivatives have demonstrated promising anticancer activity against various cell lines through apoptosis induction and cell cycle arrest mechanisms .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents (Position 3/11) Molecular Weight (g/mol) Notable Properties
Target Compound 3,4-dimethoxyphenyl / 4-methyl-3-nitrophenyl 505.9 Enhanced solubility (methoxy), potential CNS activity (nitro)
3-(3-methoxyphenyl)-11-phenyl variant () 3-methoxyphenyl / phenyl ~420 (estimated) Reduced electrophilicity; lacks nitro group, lower antimicrobial activity
3,3-dimethyl-11-(3-nitrophenyl)-10-pentanoyl variant () 3,3-dimethyl / 3-nitrophenyl 447.5 Pentanoyl chain increases lipophilicity; studied for anticancer applications
11-(3-chlorophenyl)-3-(4-methoxyphenyl) variant () 4-methoxyphenyl / 3-chlorophenyl ~450 (estimated) Chlorine enhances halogen bonding; comparable solubility to target compound
11-(2-trifluoromethylphenyl) variant () 3,4-dimethoxyphenyl / 2-trifluoromethylphenyl 494.5 Trifluoromethyl improves metabolic stability; higher molecular weight
11-(2-chloro-5-nitrophenyl) variant () 3,4-dimethoxyphenyl / 2-chloro-5-nitrophenyl 505.9 Additional chlorine atom increases steric hindrance; similar weight to target

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